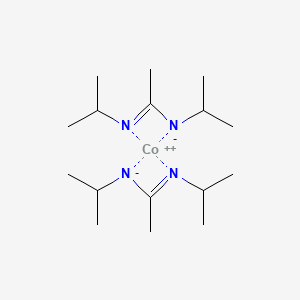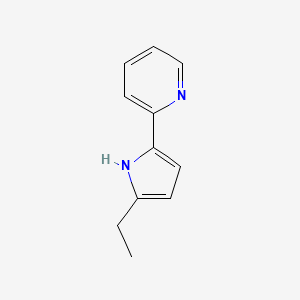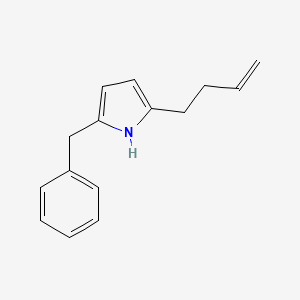
2-Phenyl-4-(4-methoxyphenyl)-5,6,7,8,9,10-hexahydro-cyclooctapyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-4-(4-methoxyphenyl)-5,6,7,8,9,10-hexahydro-cyclooctapyrimidine, or 2-P-4-MP-HCP, is a synthetic heterocyclic compound that has been studied for its potential applications in medicinal chemistry. In recent years, it has been investigated for its ability to modulate various pathways in the body, including those involved in inflammation, cell proliferation, and angiogenesis. The compound has also been studied for its potential to act as an antagonist of the 5-HT2A receptor, which is involved in the regulation of mood and behavior.
Aplicaciones Científicas De Investigación
2-P-4-MP-HCP has been studied for its potential applications in medicinal chemistry and drug development. The compound has been investigated for its ability to modulate various pathways in the body, including those involved in inflammation, cell proliferation, and angiogenesis. It has also been studied for its potential to act as an antagonist of the 5-HT2A receptor, which is involved in the regulation of mood and behavior. Additionally, the compound has been studied for its potential applications in the treatment of cancer, cardiovascular diseases, and neurological disorders.
Mecanismo De Acción
2-P-4-MP-HCP has been shown to modulate various pathways in the body, including those involved in inflammation, cell proliferation, and angiogenesis. It has also been shown to act as an antagonist of the 5-HT2A receptor, which is involved in the regulation of mood and behavior. Additionally, the compound has been shown to modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2), nitric oxide synthase (NOS), and tyrosine kinase.
Biochemical and Physiological Effects
2-P-4-MP-HCP has been shown to modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2), nitric oxide synthase (NOS), and tyrosine kinase. Additionally, the compound has been shown to reduce inflammation, inhibit cell proliferation, and reduce angiogenesis. It has also been shown to have neuroprotective effects, and to reduce anxiety and depression-like behaviors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-P-4-MP-HCP is a relatively simple compound to synthesize, and the reaction is typically carried out at room temperature. Additionally, the compound is stable and can be stored for extended periods of time. The main limitation of the compound is that it is not commercially available, and must be synthesized in the laboratory.
Direcciones Futuras
Given the potential of 2-P-4-MP-HCP to modulate various pathways in the body, there are numerous potential future directions for research. These include further investigation of the compound’s potential applications in the treatment of cancer, cardiovascular diseases, and neurological disorders. Additionally, further research could be conducted to explore the compound’s potential as an anti-inflammatory, neuroprotective, and antidepressant agent. Finally, further investigation could be conducted to explore the compound’s potential as a novel scaffold for the development of new drugs.
Métodos De Síntesis
2-P-4-MP-HCP is synthesized from the reaction of 2-phenyl-4-(4-methoxyphenyl)-1,2,3,4-tetrahydro-cyclooctapyrimidine with potassium t-butoxide. The reaction is carried out in a solvent such as toluene or acetonitrile, and the product is isolated by recrystallization. The reaction is typically carried out at room temperature, and the yield is typically in the range of 80-90%.
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)-2-phenyl-5,6,7,8,9,10-hexahydrocycloocta[d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c1-26-19-15-13-17(14-16-19)22-20-11-7-2-3-8-12-21(20)24-23(25-22)18-9-5-4-6-10-18/h4-6,9-10,13-16H,2-3,7-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRCSEHPCLCBRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC3=C2CCCCCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I), 98% IPrMeAuCl](/img/structure/B6303270.png)




![2-Ethyl-4,5,6,7,8,9,10,11,12,13-decahydro-1H-cyclododeca[b]pyrrole](/img/structure/B6303290.png)





![2-Benzyl-5-[(4-(pyrrolidin-1-yl)phenyl]-1H-pyrrole](/img/structure/B6303335.png)
